(R)-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid
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Overview
Description
®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid is an organic compound with a unique structure that includes both bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid typically involves the use of brominated and fluorinated aromatic compounds as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: This compound shares a similar structure but lacks the amino acid moiety.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Another structurally related compound with different functional groups.
Uniqueness
®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid is unique due to its combination of bromine and fluorine atoms on the phenyl ring, along with the amino acid functionality
Conclusion
®-2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and potential pharmaceuticals. Further research into its properties and applications will likely uncover new and exciting uses for this versatile compound.
Properties
Molecular Formula |
C8H7BrFNO2 |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
VWVQGWYXNKGYEB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](C(=O)O)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)F |
Origin of Product |
United States |
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